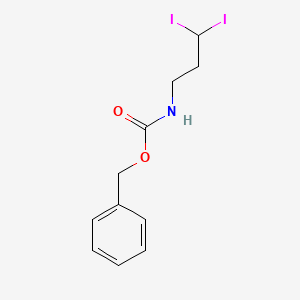
Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester is an organic compound with the molecular formula C11H11I2NO2 It is characterized by the presence of a carbamate group, a phenylmethyl ester, and two iodine atoms attached to a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester typically involves the reaction of 3,3-diiodopropanol with phenylmethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The iodine atoms can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atoms, yielding a less halogenated product.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Deiodinated carbamate esters.
Substitution: Hydroxyl or amino-substituted carbamate esters.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The iodine atoms may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester
- Carbamic acid, (3,3-diiodopropyl)-, methyl ester
- Carbamic acid, (3,3-diiodopropyl)-, ethyl ester
Uniqueness
Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester is unique due to the presence of both a phenylmethyl ester and two iodine atoms. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
823180-23-0 |
|---|---|
Molekularformel |
C11H13I2NO2 |
Molekulargewicht |
445.03 g/mol |
IUPAC-Name |
benzyl N-(3,3-diiodopropyl)carbamate |
InChI |
InChI=1S/C11H13I2NO2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |
InChI-Schlüssel |
UJQDZYUPRRJPSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















